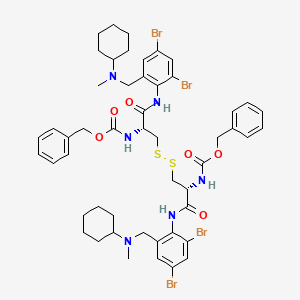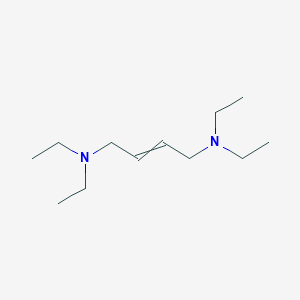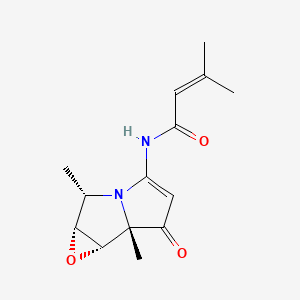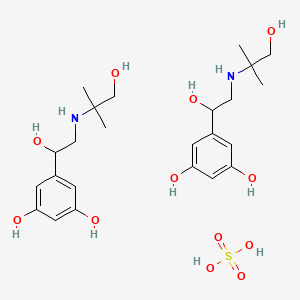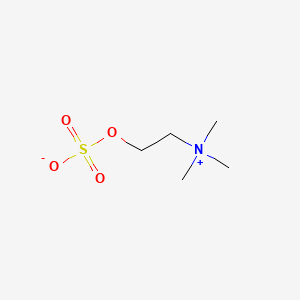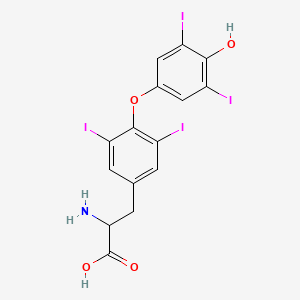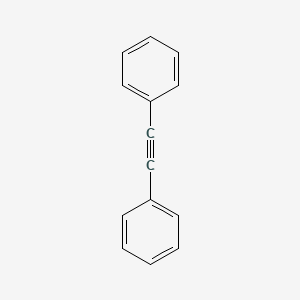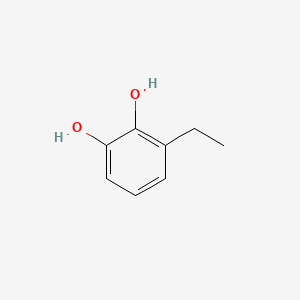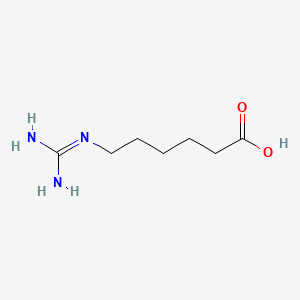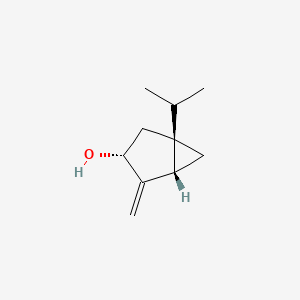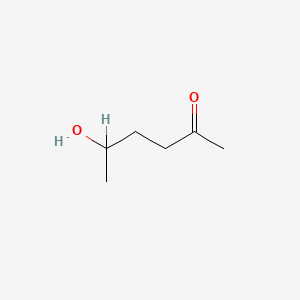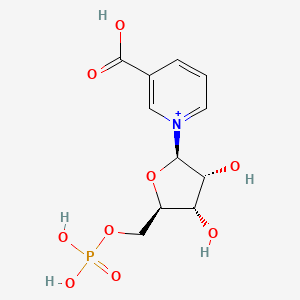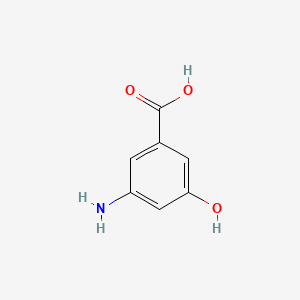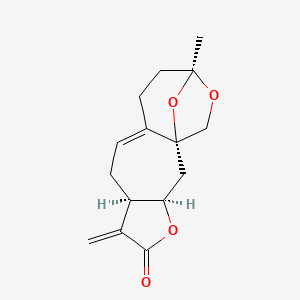
Dihydrogriesenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dihydrogriesenin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is derived from the plant Geigeria, which is known to produce several bioactive sesquiterpene lactones. The molecular formula of this compound is C15H18O4, and it has a unique structure that includes an oxacycle.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dihydrogriesenin involves several steps, starting from basic organic compounds. One common method includes the cyclization of a precursor molecule to form the oxacycle structure. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from Geigeria plants or through synthetic methods. The extraction process involves the use of solvents to isolate the compound from plant material, followed by purification steps such as chromatography. Synthetic methods, on the other hand, involve the chemical synthesis of this compound from simpler organic molecules, often using a series of reactions to build the complex structure.
化学反応の分析
Types of Reactions: Dihydrogriesenin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides, while reduction can yield alcohols .
科学的研究の応用
Dihydrogriesenin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and cytotoxic effects.
Medicine: Research has explored its potential use in developing new therapeutic agents for diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of bioactive compounds for agricultural and pharmaceutical applications
作用機序
The mechanism of action of dihydrogriesenin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes in a way that modulates their activity .
類似化合物との比較
- Helenalin
- Hymenoxon
- Mexicanin-E
- Psilotropin
Dihydrogriesenin stands out due to its unique structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C15H18O4 |
|---|---|
分子量 |
262.3 g/mol |
IUPAC名 |
(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one |
InChI |
InChI=1S/C15H18O4/c1-9-11-4-3-10-5-6-14(2)17-8-15(10,19-14)7-12(11)18-13(9)16/h3,11-12H,1,4-8H2,2H3/t11-,12-,14+,15+/m1/s1 |
InChIキー |
QOWDVJAIJZLWBJ-UXOAXIEHSA-N |
SMILES |
CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C |
異性体SMILES |
C[C@@]12CCC3=CC[C@H]4[C@@H](C[C@]3(O1)CO2)OC(=O)C4=C |
正規SMILES |
CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C |
同義語 |
dihydrogriesenin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


